4-(1,2,2-Triphenylvinyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2-Triphenylvinyl)benzoic Acid is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 g/mol . It is a derivative of benzoic acid, characterized by the presence of three phenyl groups attached to the vinyl group. This compound is known for its unique structural properties and its applications in various fields, including organic chemistry and materials science.
Mechanism of Action
Target of Action
It is known that the compound can bind to different biomolecules .
Mode of Action
4-(1,2,2-Triphenylvinyl)benzoic Acid interacts with its targets through a condensation reaction . This interaction results in the formation of biocompatible activated luminescent materials with AIE/AE properties .
Biochemical Pathways
The compound’s ability to form activated luminescent materials suggests it may influence pathways related to fluorescence and luminescence .
Pharmacokinetics
The compound is known to be soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the generation of activated luminescent materials . These materials exhibit AIE/AE properties, indicating that the compound may have applications in the field of fluorescence and luminescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, its solubility in various organic solvents may affect its behavior in different environments .
Biochemical Analysis
Biochemical Properties
4-(1,2,2-Triphenylvinyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the formation of biocompatible activated luminescent materials. It interacts with various biomolecules through condensation reactions, resulting in materials with Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AE) properties . These interactions are crucial for the development of luminescent materials that can be used in biological imaging and other applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation .
Preparation Methods
4-(1,2,2-Triphenylvinyl)benzoic Acid can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-(4-bromophenyl)-1,1,2-triphenylethene with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of dry ice and subsequent acidification with dilute hydrochloric acid . The product is then extracted with ethyl acetate and purified using column chromatography with a hexane/ethyl acetate gradient . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1,2,2-Triphenylvinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the vinyl group to an alkane, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,2,2-Triphenylvinyl)benzoic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(1,2,2-Triphenylvinyl)benzoic Acid can be compared with other similar compounds, such as:
4-(1,2,2-Triphenylethenyl)benzoic Acid: This compound has a similar structure but differs in the presence of an ethenyl group instead of a vinyl group.
1-(4-Carboxyphenyl)-1,2,2-triphenylethene: Another structurally related compound with similar applications in organic synthesis and materials science.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct photophysical properties, making it valuable in the development of luminescent materials and as a research tool in various scientific fields .
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQULXPMSUDNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.